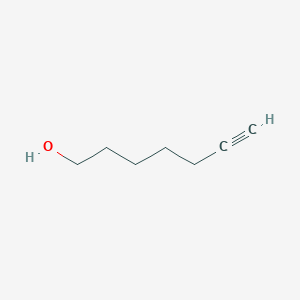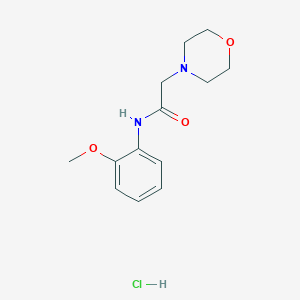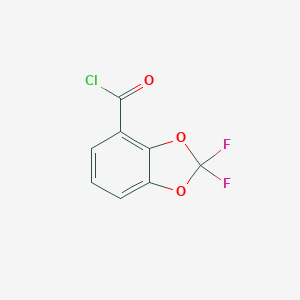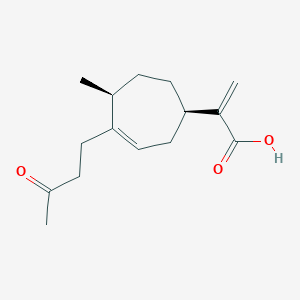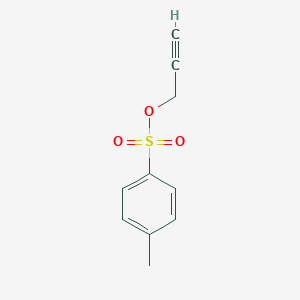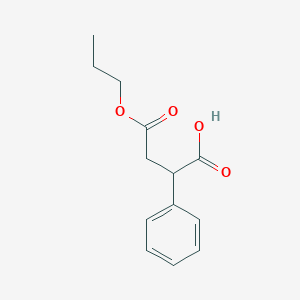
4-Oxo-2-phenyl-4-propoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-phenyl-4-propoxybutanoic acid, also known as KP1019, is a metal complex that has shown promising results in cancer treatment. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development.
Wirkmechanismus
4-Oxo-2-phenyl-4-propoxybutanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate various signaling pathways involved in cell death. It also has the ability to target cancer stem cells, which are responsible for tumor initiation and recurrence.
Biochemische Und Physiologische Effekte
4-Oxo-2-phenyl-4-propoxybutanoic acid has been shown to have low toxicity and high selectivity towards cancer cells. It does not affect normal cells and tissues, making it a potential candidate for cancer treatment with minimal side effects. It has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Oxo-2-phenyl-4-propoxybutanoic acid in lab experiments is its stability and ease of synthesis. It can be easily produced in large quantities and stored for long periods of time. However, its low solubility in water can pose a challenge in certain experiments, and its complex structure can make it difficult to study its mechanism of action in detail.
Zukünftige Richtungen
There are several potential future directions for research on 4-Oxo-2-phenyl-4-propoxybutanoic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to 4-Oxo-2-phenyl-4-propoxybutanoic acid treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other anticancer drugs.
Synthesemethoden
4-Oxo-2-phenyl-4-propoxybutanoic acid is synthesized through a multi-step process involving the reaction of 2-phenylbut-3-enoic acid with propyl magnesium bromide, followed by oxidation and complexation with potassium. The final product is a yellow crystalline powder with a molecular weight of 363.5 g/mol.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-phenyl-4-propoxybutanoic acid has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, and ovarian cancer. It also has the ability to inhibit tumor growth and metastasis in animal models.
Eigenschaften
CAS-Nummer |
152590-26-6 |
|---|---|
Produktname |
4-Oxo-2-phenyl-4-propoxybutanoic acid |
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-oxo-2-phenyl-4-propoxybutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZJGDAXGMMQANHC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
Synonyme |
Butanedioic acid, phenyl-, 4-propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



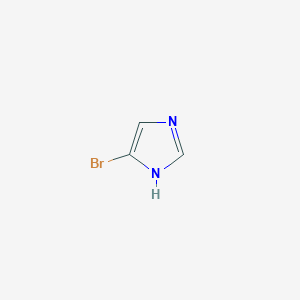

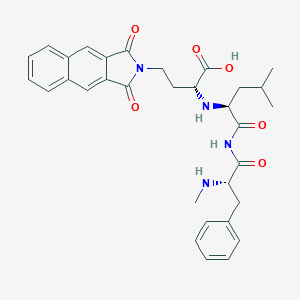
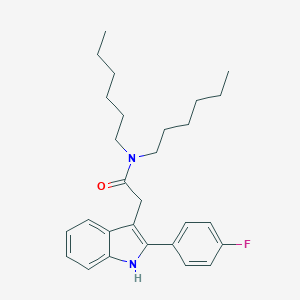
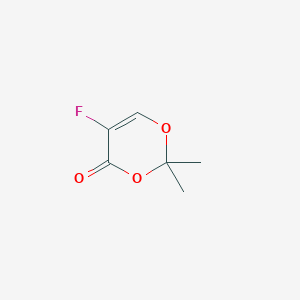
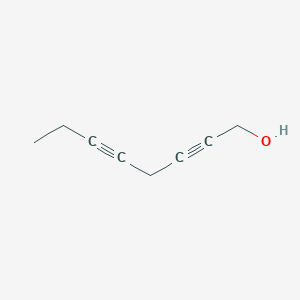

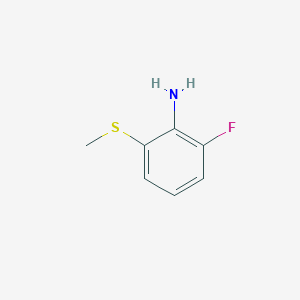
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
